2-呋喃甲酰胺-N-(5-苯甲酰基-4-苯基-1,3-噻唑-2-基)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

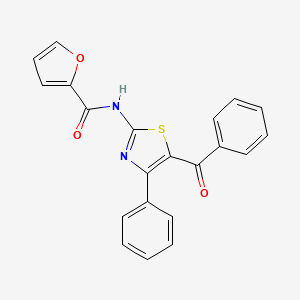

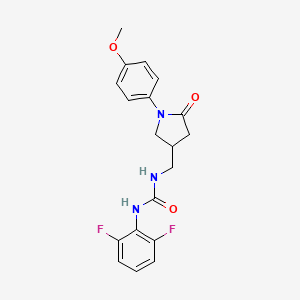

“N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide” is a compound that has been studied for its potential biological activities . It is a part of the thiazole family, which is known for its diverse biological activities . Thiazoles have been used to create compounds that act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Synthesis Analysis

The synthesis of “N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide” and similar compounds often involves a fusion technique to create effective multi-target-directed ligands (MTDLs) . This process involves synthesizing a series of compounds with substituted benzothiazoles .Molecular Structure Analysis

The molecular structure of “N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide” is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis

“N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide” has a molecular weight of 374.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 374.07251349 g/mol . Its topological polar surface area is 100 Ų . It has a heavy atom count of 27 .科学研究应用

抗氧化特性

噻唑类,包括我们感兴趣的化合物,因其抗氧化潜力而被研究。抗氧化剂在中和有害的自由基方面发挥着至关重要的作用,这些自由基会导致氧化应激和细胞损伤。 通过清除这些自由基,噻唑类可能有助于整体健康和疾病预防 .

镇痛和抗炎作用

研究表明,噻唑衍生物具有镇痛和抗炎特性。 这些化合物可以调节疼痛通路并减少炎症,使其成为疼痛管理和炎症性疾病的潜在候选药物 .

抗菌和抗真菌活性

噻唑类已显示出抗菌和抗真菌作用。它们抑制细菌和真菌的生长,使其在开发治疗感染性疾病的新药方面具有价值。 我们的化合物可以在这种情况下进一步探索 .

抗病毒潜力

虽然还需要更多研究,但噻唑类已显示出作为抗病毒剂的希望。它们的机制可能涉及干扰病毒复制或进入宿主细胞。 调查它们对特定病毒的疗效可能会产生有价值的见解 .

利尿特性

某些噻唑衍生物具有利尿作用,促进尿液生成并帮助维持体液平衡。 这些化合物可能在治疗水肿和高血压等疾病中找到应用 .

神经保护活性

噻唑类已被探索其神经保护潜力。它们可以增强神经元存活,减少氧化应激,并减轻神经退行性疾病过程。 研究它们对神经退行性疾病的影响可能会带来治疗突破 .

未来方向

The future directions for the study of “N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide” and similar compounds could involve further exploration of their potential biological activities. For example, more research could be done to understand their mechanisms of action, especially in relation to their potential antitumor or cytotoxic effects . Additionally, more studies could be conducted to explore their synthesis and chemical reactions .

作用机制

Target of Action

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide is a compound that belongs to the group of azole heterocycles . These compounds have been found to have diverse biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Mode of Action

Thiazole derivatives, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular biological target of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide.

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that n-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide may affect multiple biochemical pathways . The specific pathways and their downstream effects would depend on the particular biological target of the compound.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide.

Result of Action

Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that the compound may have various molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of the compound .

属性

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O3S/c24-18(15-10-5-2-6-11-15)19-17(14-8-3-1-4-9-14)22-21(27-19)23-20(25)16-12-7-13-26-16/h1-13H,(H,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMNLKQUUGRBCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyano-3-ethyl-N-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline](/img/structure/B2375484.png)

![(Z)-1-ethyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2375485.png)

![1-(2,5-dimethylbenzyl)-3-(2,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2375490.png)

![N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B2375492.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2375501.png)

![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2375504.png)

![N-(2-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2375506.png)

![4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2375507.png)